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molecular formula C13H15N3 B8700429 5-Cyano-N,N-dimethyltryptamine CAS No. 17380-42-6

5-Cyano-N,N-dimethyltryptamine

Cat. No. B8700429
M. Wt: 213.28 g/mol
InChI Key: DSNBRTOYUJFTAH-UHFFFAOYSA-N
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Patent
US07786156B2

Procedure details

A flask is charged with 5-bromo-dimethyltryptamin (5.34 g, 20 mmol), copper (I)cyanide (2.69 g, 30 mmol), and N-Methylpyrrolidone (20 ml). The mixture is heated at 200° C. for 9 hours under a nitrogen atmosphere and then left stirring over night. The brown mixture is poured on water to give a brown precipitate. This is suspended in ammonia (100 ml 25% solution in water), and the mixture is stirred over night. Extraction with TBME (3*100 ml), and removal of the solvent from the dried (sodium sulfate) organic layer gives the title product as a yellow solid (properties as in Reference Example 3).
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
copper (I)cyanide
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:15]=[C:14]2[C:5]([NH:6][CH:7]=[C:8]2[CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[Cu][C:17]#[N:18].CN1CCCC1=O>N>[CH3:12][N:11]([CH2:10][CH2:9][C:8]1[C:14]2[C:5](=[CH:4][CH:3]=[C:2]([C:17]#[N:18])[CH:15]=2)[NH:6][CH:7]=1)[CH3:13]

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
BrC1=CC=C2NC=C(CCN(C)C)C2=C1
Name
copper (I)cyanide
Quantity
2.69 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
The brown mixture is poured on water
CUSTOM
Type
CUSTOM
Details
to give a brown precipitate
STIRRING
Type
STIRRING
Details
the mixture is stirred over night
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with TBME (3*100 ml), and removal of the solvent from the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate) organic layer

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC1=CNC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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